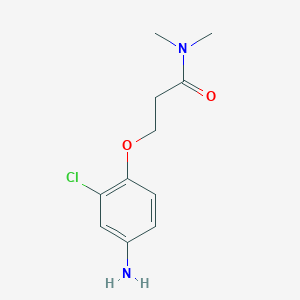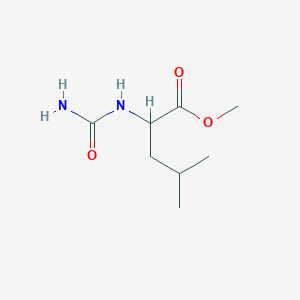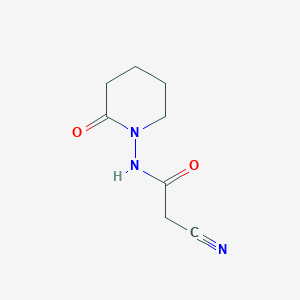
3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide, also known as 4-amino-2-chlorophenoxyacetic acid (4-ACPA), is a synthetic compound that has been used for many scientific research applications. It is a type of phenoxyacetic acid (PAA) that has been used to study the biochemical and physiological effects of PAA. 4-ACPA is a potent inhibitor of plant growth and is commonly used in laboratory experiments to study the effects of plant growth inhibition on plant physiology.
Aplicaciones Científicas De Investigación
4-ACPA has been used in a variety of scientific research applications, including plant physiology and biochemistry, plant pathology, and the study of plant growth inhibition. It has been used to study the effects of plant growth inhibition on plant physiology, including the effects on cell division, cell elongation, and photosynthesis. 4-ACPA has also been used to study the biochemical and physiological effects of PAA, and to study the effects of PAA on plant pathogenicity.
Mecanismo De Acción
The mechanism of action of 4-ACPA is not well understood. However, it is believed that it acts as an inhibitor of plant growth by blocking the action of enzymes involved in the synthesis of plant hormones. It is also believed that 4-ACPA interferes with the transport of hormones in plants, which can lead to a decrease in plant growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ACPA are not well understood. However, it is believed that 4-ACPA can inhibit the growth of plants, as well as alter the physiological processes of plants. It has been reported to inhibit cell division, cell elongation, and photosynthesis in plants. Additionally, 4-ACPA has been reported to inhibit the growth of plant pathogens, such as fungi and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-ACPA in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, it is a potent inhibitor of plant growth and can be used to study the effects of plant growth inhibition on plant physiology. However, there are some limitations to using 4-ACPA in laboratory experiments. It can be difficult to precisely control the concentration of 4-ACPA in a laboratory experiment, and it can be toxic to some organisms at high concentrations.
Direcciones Futuras
The potential future applications of 4-ACPA are numerous. Further research could be conducted to better understand the biochemical and physiological effects of 4-ACPA on plants, as well as its mechanism of action. Additionally, further research could be conducted to explore the use of 4-ACPA in other scientific applications, such as drug design and synthesis. Finally, research could be conducted to explore the potential use of 4-ACPA in agricultural applications, such as crop protection and pest control.
Métodos De Síntesis
4-ACPA is synthesized by a reaction between 3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamidelorophenol and N,N-dimethylpropanamide. The reaction proceeds in two steps, with the first step being the formation of an intermediate, 4-chloro-2-methyl-N-methylpropanamide. This intermediate is then reacted with 3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamidelorophenol, forming 4-ACPA. The reaction is usually carried out in an aqueous medium with a base catalyst, such as sodium hydroxide or potassium hydroxide.
Propiedades
IUPAC Name |
3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-14(2)11(15)5-6-16-10-4-3-8(13)7-9(10)12/h3-4,7H,5-6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIBRLYLERAELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCOC1=C(C=C(C=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B6144202.png)

![[3-(methanesulfonylmethyl)phenyl]methanamine](/img/structure/B6144232.png)
![2-(piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione, oxalic acid](/img/structure/B6144243.png)



![(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6144268.png)